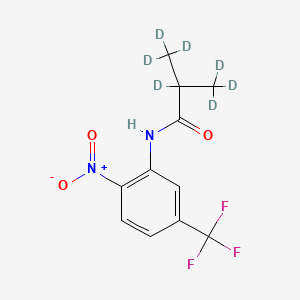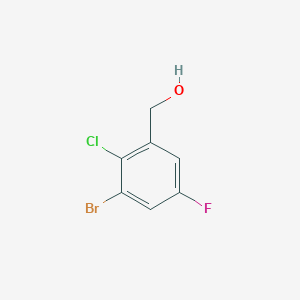
Erdosteine-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erdosteine-13C4 is a stable isotope-labeled version of Erdosteine, a compound known for its mucolytic, anti-inflammatory, and antioxidant properties. The labeling with carbon-13 isotopes makes it particularly useful in research applications, allowing for precise tracking and quantification in various biological and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Erdosteine-13C4 involves the incorporation of carbon-13 isotopes into the Erdosteine molecule. This process typically starts with the synthesis of carbon-13 labeled precursors, which are then used in the multi-step synthesis of Erdosteine. The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the incorporation of the isotopes without altering the chemical structure of Erdosteine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their consistent incorporation. Quality control measures are stringent to ensure the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Erdosteine-13C4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the carbon-13 labeling .
Wissenschaftliche Forschungsanwendungen
Erdosteine-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of Erdosteine.
Biology: Helps in tracking the distribution and interaction of Erdosteine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Erdosteine.
Industry: Employed in the development of new formulations and delivery systems for Erdosteine .
Wirkmechanismus
Erdosteine-13C4 exerts its effects through several mechanisms:
Mucolytic Action: It breaks down mucus by cleaving disulfide bonds in mucoproteins, reducing mucus viscosity.
Anti-inflammatory Action: Inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines.
Antioxidant Action: Scavenges reactive oxygen species, protecting cells from oxidative damage
Vergleich Mit ähnlichen Verbindungen
Carbocysteine: Another mucolytic agent with similar properties but different chemical structure.
N-acetylcysteine (NAC): Known for its mucolytic and antioxidant properties, often compared with Erdosteine in clinical studies.
S-carboxymethylcysteine: Similar mucolytic properties but differs in its pharmacokinetic profile.
Uniqueness of Erdosteine-13C4: this compound is unique due to its isotopic labeling, which allows for precise tracking in research applications. This feature makes it invaluable in studies requiring detailed analysis of metabolic pathways and interactions .
Eigenschaften
Molekularformel |
C8H11NO4S2 |
|---|---|
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino](1,2-13C2)ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i3+1,4+1,6+1,7+1 |
InChI-Schlüssel |
QGFORSXNKQLDNO-HNZXROKESA-N |
Isomerische SMILES |
C1CSC(=O)C1N[13C](=O)[13CH2]S[13CH2][13C](=O)O |
Kanonische SMILES |
C1CSC(=O)C1NC(=O)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432034.png)

![2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B12432037.png)


![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
amine](/img/structure/B12432057.png)
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)

